1-Boc-4-methylpiperazine
Overview
Description
1-Boc-4-methylpiperazine, also known as this compound, is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, immediate medical attention is required .
Mechanism of Action
Target of Action
1-Boc-4-methylpiperazine, also known as Tert-butyl 4-methylpiperazine-1-carboxylate, is a derivative of piperazine . Piperazine and its derivatives are known to have a broad range of pharmacological properties . The primary targets of these compounds are often the inhibitory GABA (γ-aminobutyric acid) receptors .
Mode of Action
The mode of action of piperazine derivatives is generally by paralyzing parasites, which allows the host body to easily expel the invasive organism . The neuromuscular effects are thought to be caused by blocking acetylcholine at the myoneural junction . This action is mediated by its agonist effects upon the inhibitory GABA receptors .
Biochemical Pathways
The interaction of piperazine derivatives with GABA receptors affects the neurotransmission pathways in the nervous system . By acting as an agonist at these receptors, these compounds can alter the balance of neurotransmitters, leading to various downstream effects such as muscle relaxation and sedation .
Pharmacokinetics
The pharmacokinetic properties of piperazine derivatives can vary widely depending on their specific chemical structure . The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . This can enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby improving its bioavailability .
Result of Action
The molecular and cellular effects of piperazine derivatives’ action can include changes in neurotransmitter levels, alterations in neuronal firing patterns, and effects on muscle contraction . These changes can lead to the observed pharmacological effects of these compounds, such as their antiparasitic activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of piperazine derivatives. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Furthermore, individual variations in metabolism and excretion can also influence the compound’s efficacy and potential side effects .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives, to which this compound belongs, interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Piperazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
tert-butyl 4-methylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDYFMIDIQXELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464713 | |
Record name | 1-Boc-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53788-49-1 | |
Record name | 1-Boc-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the conformational flexibility observed in the 1-Boc-4-methylpiperazine group within the studied compound?
A1: The research paper describes the crystal structure of tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, which contains the this compound group. The study reveals that the piperazine ring within this group adopts a chair conformation. Interestingly, the tert-butyl 4-methylpiperazine-1-carboxylate group exhibits disorder over two sets of sites in one of the two independent molecules present in the asymmetric unit []. This conformational flexibility could be significant for potential interactions with biological targets, as it might allow the molecule to adapt to binding sites with varying shapes and properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.